molecular formula C₅H₁₀O₄ B1145154 (2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid CAS No. 19774-31-3

(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid

Cat. No. B1145154
CAS RN: 19774-31-3
M. Wt: 134.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic acid, also known as (R,R)-Tartaric acid, is a naturally occurring organic acid. It is widely used in the food and pharmaceutical industries due to its unique chemical properties. The acid is a chiral molecule, which means it has two non-superimposable mirror images, (2R,3R) and (2S,3S). In

Mechanism of Action

The mechanism of action of (R,R)-Tartaric acid is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to act as a pH buffer, maintaining a stable pH in biochemical and physiological experiments.
Biochemical and Physiological Effects:
(R,R)-Tartaric acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, such as Candida albicans and Staphylococcus aureus. It has also been shown to have antioxidant properties, scavenging free radicals and preventing oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, reducing inflammation in certain animal models.

Advantages and Limitations for Lab Experiments

(R,R)-Tartaric acid has several advantages for lab experiments. It is a widely available and inexpensive reagent. It is also a chiral resolving agent, allowing for the separation of enantiomers. However, it has some limitations. It is not stable at high temperatures or in acidic or alkaline conditions. It is also not soluble in nonpolar solvents.

Future Directions

There are several future directions for research on (R,R)-Tartaric acid. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its potential as an anticancer agent. It has been shown to inhibit the growth of certain cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Additionally, further studies are needed to determine its potential as an antioxidant and anti-inflammatory agent in humans.

Synthesis Methods

(R,R)-Tartaric acid can be synthesized by several methods. One of the most common methods is the Baeyer's reagent method, which involves the oxidation of meso-tartaric acid with potassium permanganate. Another method is the aldol condensation of acetaldehyde with glyoxylic acid, followed by reduction with sodium borohydride. The third method is the fermentation of glucose or sucrose with certain microorganisms, such as Rhizopus oryzae or Saccharomyces cerevisiae.

Scientific Research Applications

(R,R)-Tartaric acid has been widely used in scientific research due to its unique properties. It is used as a chiral resolving agent to separate enantiomers of other chiral molecules. It is also used as a ligand in coordination chemistry to form metal complexes. Additionally, it is used as a pH buffer in biochemical and physiological experiments.

properties

CAS RN

19774-31-3

Product Name

(2R,3R)-rel-2,3-Dihydroxy-2-methylbutanoic Acid

Molecular Formula

C₅H₁₀O₄

Molecular Weight

134.13

synonyms

(R*,R*)-2,3-Dihydroxy-2-methylbutanoic Acid;  erythro-2,3-Dihydroxy-2-methylbutyric Acid

Origin of Product

United States

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